Benzyl carbamimidothioate;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl carbamimidothioate;methanesulfonic acid is a compound that combines the properties of both benzyl carbamimidothioate and methanesulfonic acid. Benzyl carbamimidothioate is known for its applications in organic synthesis, while methanesulfonic acid is a strong acid used in various industrial processes due to its high solubility and low corrosivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl carbamimidothioate can be synthesized through the reaction of benzyl isothiocyanate with ammonia or amines under mild conditions. Methanesulfonic acid is typically produced by the oxidation of methyl mercaptan or dimethyl sulfide using strong oxidizing agents like hydrogen peroxide or nitric acid .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of methyl mercaptan or dimethyl sulfide in the presence of a catalyst. The process is designed to be environmentally friendly, with minimal by-products and high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzyl carbamimidothioate;methanesulfonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzyl carbamimidothioate involves its ability to interact with various molecular targets, including enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by forming stable complexes with metal ions required for enzymatic function. Methanesulfonic acid acts as a strong acid catalyst, facilitating various chemical reactions by donating protons and stabilizing reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl isothiocyanate: Similar in structure but lacks the carbamimidothioate group.
Methanesulfonic anhydride: Similar in reactivity but used in different applications.
Sulfonic acids: Such as benzenesulfonic acid, which has similar acidic properties but different solubility and reactivity profiles.
Uniqueness
Benzyl carbamimidothioate;methanesulfonic acid is unique due to its combination of properties from both benzyl carbamimidothioate and methanesulfonic acid. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
78135-08-7 |
---|---|
Molekularformel |
C9H14N2O3S2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
benzyl carbamimidothioate;methanesulfonic acid |
InChI |
InChI=1S/C8H10N2S.CH4O3S/c9-8(10)11-6-7-4-2-1-3-5-7;1-5(2,3)4/h1-5H,6H2,(H3,9,10);1H3,(H,2,3,4) |
InChI-Schlüssel |
BSVKNAFQZDTYAX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)CSC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.